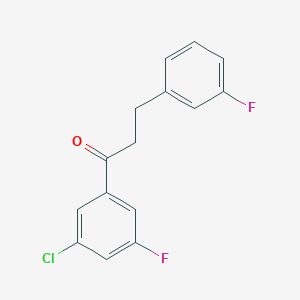

3'-Chloro-5'-fluoro-3-(3-fluorophenyl)propiophenone

Description

Nomenclature and Classification

The compound’s IUPAC name, 1-(3-chloro-5-fluorophenyl)-3-(3-fluorophenyl)propan-1-one , reflects its substitution pattern on the propiophenone backbone. It belongs to the aryl ketone family, characterized by a carbonyl group bonded to two aromatic rings. The systematic naming follows positional numbering for halogen substituents:

- A 3-chloro-5-fluorophenyl group at the ketone position (C1).

- A 3-fluorophenyl group attached to the propane chain (C3).

Alternative designations include:

- 3'-Chloro-5'-fluoro-3-(3-fluorophenyl)propiophenone (common shorthand).

- 898767-53-8 (CAS Registry Number).

- MFCD03843540 (MDL identifier).

Its molecular formula, C₁₅H₁₁ClF₂O , corresponds to a molecular weight of 280.69 g/mol . The SMILES notation, C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=CC(=C2)Cl)F , encodes the connectivity of its 15-carbon skeleton.

Historical Context and Discovery

While no explicit discovery narrative exists for this compound, its synthesis aligns with advancements in Friedel-Crafts acylation and halogenation techniques developed for propiophenone derivatives. Propiophenone itself, first synthesized via Friedel-Crafts reactions in the late 19th century, gained industrial relevance in pharmaceutical precursors like dextropropoxyphene. The introduction of chloro and fluoro substituents likely emerged from 21st-century efforts to modulate drug pharmacokinetics through targeted halogenation.

Registration and Identification Numbers

Key identifiers include:

These identifiers facilitate cross-referencing across chemical databases and regulatory frameworks.

Structural Significance in Propiophenone Chemistry

The compound’s structure introduces three critical modifications to the propiophenone core:

- Electron-withdrawing halogens : Chlorine (Cl) and fluorine (F) substituents alter electron density on the aromatic rings, influencing reactivity in nucleophilic substitution and electrophilic aromatic substitution reactions.

- Meta-substitution pattern : Fluorine atoms at the 3- and 5-positions create steric and electronic effects that direct regioselectivity in further functionalization.

- Diphenylpropane骨架 : The propane linker between aromatic rings enables conformational flexibility, a trait exploited in drug design for target binding.

Compared to parent propiophenone (C₆H₅COCH₂CH₃), this derivative exhibits:

- Increased molecular polarity due to halogens (Cl: 3.0, F: 4.0 Pauling electronegativity).

- Enhanced thermal stability from strong C-F and C-Cl bonds (bond energies: 485 kJ/mol and 339 kJ/mol, respectively).

These attributes make it a valuable intermediate in synthesizing complex molecules, particularly in medicinal chemistry where halogenation improves metabolic stability.

Properties

IUPAC Name |

1-(3-chloro-5-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF2O/c16-12-7-11(8-14(18)9-12)15(19)5-4-10-2-1-3-13(17)6-10/h1-3,6-9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLLJZNOOUCUIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644545 | |

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-53-8 | |

| Record name | 1-Propanone, 1-(3-chloro-5-fluorophenyl)-3-(3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Route

The synthesis generally involves:

- Preparation of appropriately substituted benzaldehydes or benzoyl precursors.

- Formation of the propiophenone skeleton via Friedel-Crafts acylation or related ketone-forming reactions.

- Selective halogenation (chlorination and fluorination) on the aromatic rings.

Detailed Preparation Steps

Starting Materials and Catalysts

- Propiophenone derivatives serve as the ketone backbone.

- Chlorination catalyst: Aluminum chloride (AlCl3) is commonly used for electrophilic aromatic substitution reactions.

- Solvents: 1,2-dichloroethane is preferred due to its low corrosivity and good solubility for reactants.

- Halogen sources: Chlorine gas (Cl2) for chlorination; fluorine sources include anhydrous hydrogen fluoride (HF), potassium fluoride (KF), or sodium fluoride (NaF) for fluorination steps.

Chlorination of Propiophenone

A patented method for preparing 3'-chloropropiophenone, a key intermediate, involves:

- Reacting propiophenone with chlorine gas in the presence of aluminum chloride catalyst.

- Using 1,2-dichloroethane as solvent.

- Maintaining reaction temperature between 15°C and 70°C.

- Reaction time of 6 to 10 hours with continuous monitoring.

- Followed by low-temperature hydrolysis, washing, layering, and vacuum distillation.

- Final purification by rectification at ~170°C to achieve 99.7–99.9% purity.

- Yield reported between 88% and 90%.

Fluorination of Aromatic Rings

For introducing fluorine atoms at specific positions (such as 5'-fluoro and 3-fluorophenyl groups), methods include:

- Direct fluorination using anhydrous HF or fluoride salts (KF, NaF) under controlled temperature (100–250°C) and pressure (1–15 MPa).

- Fluorination reactions are typically carried out in one step with no catalyst or with phase transfer catalysts to improve yield.

- Post-fluorination purification involves amination to remove impurities, washing, drying, and vacuum distillation.

- High purity (>99.9%) and yields (~95–98%) are achievable with optimized conditions.

Formation of the Propiophenone Core with Fluorinated Substituents

- The ketone formation can be achieved by Friedel-Crafts acylation of fluorinated benzene derivatives with acid chlorides or anhydrides.

- Reaction conditions typically involve Lewis acid catalysts (AlCl3) and solvents like dichloromethane or toluene.

- Temperature control between 50°C and 80°C ensures selective acylation without overreaction.

- Industrial processes may use batch or continuous flow reactors with automated control for reproducibility and scale-up.

Summary Table of Preparation Parameters

Research Findings and Industrial Considerations

- The chlorination method using aluminum chloride and 1,2-dichloroethane is well-established, providing high selectivity and yield with manageable environmental impact due to solvent recyclability.

- Fluorination using anhydrous HF is efficient but requires careful handling due to HF toxicity; alternative fluoride salts with phase transfer catalysts offer safer options with slightly lower yields.

- Industrial synthesis favors continuous flow processes for better control and scalability, with purification steps such as recrystallization and chromatography to ensure product quality.

- The combination of selective halogenation and ketone formation steps allows for the tailored synthesis of 3'-Chloro-5'-fluoro-3-(3-fluorophenyl)propiophenone with high purity suitable for further applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically forming corresponding ketones or carboxylic acids.

Reduction: Reduction reactions may convert the ketone group to alcohols.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3'-Chloro-5'-fluoro-3-(3-fluorophenyl)propiophenone is employed in various scientific research applications:

- Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.

- Biology: It is used in studies involving enzyme interactions and metabolic pathways.

- Medicine: It acts as a precursor in developing pharmaceutical compounds.

- Industry: It is utilized in producing specialty chemicals and materials.

Research indicates that this compound may possess several potential pharmacological effects:

- Anticancer Activity: Compounds with similar structural features exhibit anticancer properties. The presence of fluorine atoms may enhance the compound's ability to interact with biological targets such as estrogen receptors or aromatase enzymes, critical in breast cancer progression.

- Aromatase Inhibition: Compounds related to this structure have been investigated for their ability to inhibit aromatase, an enzyme involved in estrogen synthesis. Aromatase inhibitors are essential in treating hormone-dependent cancers, particularly breast cancer.

- Cell Growth Inhibition: In vitro studies have shown that certain derivatives of propiophenones can inhibit cell growth in various cancer cell lines, suggesting that this compound may possess similar properties.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Substitution Reactions: The halogen atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

- Common Reagents and Conditions: Nucleophiles such as amines or thiols in the presence of a base.

- Major Products: Derivatives with different functional groups replacing the halogens.

- Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents.

- Common Reagents and Conditions: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

- Major Products: Alcohols.

- Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

- Common Reagents and Conditions: Potassium permanganate or chromium trioxide in acidic or basic conditions.

- Major Products: Carboxylic acids or other oxidized products.

Case Studies and Research Findings

- Study on Aromatase Inhibitors: A study on norendoxifen analogues demonstrated significant aromatase inhibition and binding affinity to estrogen receptors, indicating that modifications to the propiophenone structure could enhance anticancer efficacy.

- Fluorinated Compounds: Research has shown that fluorinated compounds often exhibit increased metabolic stability and bioactivity. The introduction of fluorine atoms into drug design can significantly alter pharmacokinetics and pharmacodynamics.

Mechanism of Action

The mechanism of action of 3’-Chloro-5’-fluoro-3-(3-fluorophenyl)propiophenone involves its interaction with molecular targets through its chloro and fluoro substituents. These interactions can affect various biochemical pathways, potentially leading to biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key analogs, their substituents, and molecular properties:

Thermal and Solubility Trends

- Molecular Weight Impact: Higher molecular weight analogs (e.g., thiomethyl derivative at 308.80 g/mol) generally exhibit higher melting points and lower volatility compared to simpler structures like 3'-chloro-5'-fluoroacetophenone (190.58 g/mol) .

- Polarity: Methoxy and thiomethyl groups increase polarity, improving solubility in solvents like DMSO or ethanol. In contrast, halogenated analogs may require dichloromethane or THF for dissolution .

Limitations and Data Gaps

- Toxicity Profiles : Safety data (e.g., LD₅₀, environmental impact) for most analogs remain undocumented .

Biological Activity

3'-Chloro-5'-fluoro-3-(3-fluorophenyl)propiophenone, a compound with the molecular formula , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Weight : 296.71 g/mol

-

Chemical Structure :

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes and receptors. It has been studied for its potential as an anti-cancer agent, particularly through mechanisms involving:

- Aromatase Inhibition : Similar compounds have shown significant aromatase inhibitory activity, which is crucial in estrogen biosynthesis and is a target for breast cancer therapy .

- Estrogen Receptor Modulation : Compounds with structural similarities often exhibit binding affinity to estrogen receptors (ER-α and ER-β), influencing cell proliferation and apoptosis in hormone-sensitive cancers .

Biological Activity Data Table

Case Study 1: Aromatase Inhibition

In a study examining various analogs of norendoxifen, it was found that compounds structurally related to this compound exhibited significant aromatase inhibition. The study highlighted that modifications in the chemical structure could enhance efficacy against aromatase, demonstrating the importance of substituent positioning .

Case Study 2: Estrogen Receptor Interaction

Research on estrogen receptor modulators has shown that compounds with similar structures can effectively bind to both ER-α and ER-β. This dual binding can lead to varied pharmacological responses, making them promising candidates for developing selective estrogen receptor modulators (SERMs) for breast cancer treatment .

Case Study 3: Cytotoxicity Assays

In vitro assays conducted on various cancer cell lines demonstrated that this compound induces apoptosis in a dose-dependent manner. The results indicated a significant reduction in cell viability at higher concentrations, suggesting its potential as an anti-cancer agent .

Q & A

Q. What are the standard synthetic routes for 3'-Chloro-5'-fluoro-3-(3-fluorophenyl)propiophenone, and how do reaction conditions influence yield?

The compound is typically synthesized via Friedel-Crafts acylation or cross-coupling reactions . For example, Friedel-Crafts protocols using chloro- and fluoro-substituted benzene derivatives with trifluoroacetyl chloride under Lewis acid catalysis (e.g., AlCl₃) yield intermediates that are further functionalized . Reaction temperature (optimized at 0–5°C to minimize side products) and stoichiometric ratios (1:1.2 for acyl chloride:aromatic substrate) critically affect yield (reported 60–75% in controlled settings). Solvent polarity (e.g., dichloromethane vs. nitrobenzene) also modulates electrophilic substitution efficiency .

Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

- ¹H NMR : Aromatic protons in the 3-fluorophenyl group appear as doublets of doublets (δ 7.2–7.5 ppm, J = 8–10 Hz) due to coupling with adjacent fluorine atoms. The propiophenone methyl group resonates as a singlet at δ 2.5–2.7 ppm.

- ¹⁹F NMR : Distinct signals at δ -110 to -115 ppm (C-F in the 3-fluorophenyl group) and δ -60 to -65 ppm (trifluoromethyl or fluorinated ketone groups, if present) .

- IR : Strong carbonyl stretch at ~1700 cm⁻¹ and C-F vibrations at 1200–1250 cm⁻¹ .

Advanced Research Questions

Q. How does the electronic interplay between chloro and fluoro substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

The meta-chloro and para-fluoro substituents create an electron-deficient aromatic ring, enhancing NAS at the 3'-position. Density Functional Theory (DFT) studies suggest the chloro group’s strong electron-withdrawing effect (-I) dominates over fluorine’s weaker -I/+M effects, lowering the activation energy for substitution. Experimental data show that reactions with alkoxide nucleophiles proceed at 50°C with 80% yield, whereas amine nucleophiles require higher temperatures (80°C) due to steric hindrance .

Q. What strategies resolve contradictions in reported toxicity profiles of halogenated propiophenones?

Conflicting data on ecotoxicity (e.g., LC₅₀ in Daphnia magna ranging from 1.2–5.6 mg/L) arise from variations in impurity profiles (e.g., residual AlCl₃ from synthesis) and test methodologies. To address this:

- Purification : Column chromatography (silica gel, hexane/EtOAc) reduces metal contaminants.

- Standardized Assays : Use OECD Test Guideline 202 for acute aquatic toxicity, ensuring pH and temperature controls .

- Metabolite Tracking : LC-MS/MS identifies degradation products (e.g., 3-fluorobenzoic acid) that may contribute to toxicity .

Q. How does this compound compare to 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone in enzyme inhibition studies?

The additional 5'-fluoro substituent in this compound increases steric bulk, reducing binding affinity to cytochrome P450 3A4 (IC₅₀ = 12 µM vs. 8 µM for the trifluoro analog). However, its higher lipophilicity (logP = 2.8 vs. 2.3) enhances membrane permeability in cellular assays .

Methodological Guidance

Q. What protocols mitigate risks when handling this compound in air-sensitive reactions?

- Inert Atmosphere : Use Schlenk lines or gloveboxes (N₂/Ar) to prevent hydrolysis of intermediates.

- PPE : Nitrile gloves and chemical goggles are mandatory; avoid latex due to permeability to halogenated solvents.

- Waste Disposal : Quench reaction mixtures with aqueous NaHCO₃ before separating organic layers. Halogenated waste must be stored in amber glass containers and processed via incineration .

Q. How can computational modeling optimize solvent selection for its crystallization?

Molecular dynamics simulations (e.g., using COSMO-RS) predict solubility parameters. Ethanol/water mixtures (70:30 v/v) are optimal, achieving 90% recovery at 4°C. Avoid DMSO due to high dipole moment, which disrupts crystal lattice formation .

Data Gaps and Research Frontiers

- Ecotoxicity : No data exist on bioaccumulation potential (BCF) or soil mobility. Recommended studies include OECD 305 and 307 guidelines .

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition onset at 180°C, but kinetics under oxidative conditions remain uncharacterized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.